molecular formula C16H22N4OS B12269827 1-(3-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine

1-(3-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine

Cat. No.: B12269827
M. Wt: 318.4 g/mol
InChI Key: CGQSBVSARQCCOO-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 3-methoxyphenyl group and a 5-(propan-2-yl)-1,3,4-thiadiazol-2-yl group. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine typically involves multiple steps. One common method starts with the preparation of the 3-methoxyphenylpiperazine intermediate. This intermediate is then reacted with a suitable thiadiazole derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)piperazine: Lacks the thiadiazole group, making it less complex.

    4-(5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl)piperazine: Lacks the methoxyphenyl group, altering its chemical properties.

    1-(3-Chlorophenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine: Substitutes a chlorine atom for the methoxy group, changing its reactivity.

Uniqueness

1-(3-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine is unique due to the presence of both the methoxyphenyl and thiadiazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H22N4OS

Molecular Weight

318.4 g/mol

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]-5-propan-2-yl-1,3,4-thiadiazole

InChI

InChI=1S/C16H22N4OS/c1-12(2)15-17-18-16(22-15)20-9-7-19(8-10-20)13-5-4-6-14(11-13)21-3/h4-6,11-12H,7-10H2,1-3H3

InChI Key

CGQSBVSARQCCOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)N2CCN(CC2)C3=CC(=CC=C3)OC

Origin of Product

United States

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